molecular formula C6H6Br2ClN B1447742 2-(Bromomethyl)-5-chloropyridine hydrobromide CAS No. 1646152-49-9

2-(Bromomethyl)-5-chloropyridine hydrobromide

Cat. No.: B1447742
CAS No.: 1646152-49-9
M. Wt: 287.38 g/mol
InChI Key: RSYPZAKRQFBVBA-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYPZAKRQFBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-49-9
Record name 2-(bromomethyl)-5-chloropyridine hydrobromide
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Preparation Methods

Table 1: Summary of Reaction Parameters in One-Step Synthesis

Parameter Range/Value Notes
Raw material 2-Hydroxypyrimidine 1 mol per batch
Hydrobromic acid concentration 20-50 wt% Molar ratio HBr:2-hydroxypyrimidine 1:1 to 1:3
Hydrogen peroxide concentration 10-50 wt% Molar ratio H2O2:2-hydroxypyrimidine 1:1 to 5:1
Reaction temperature (bromination) 30-100 °C Heating for 8-14 hours
Chlorination reagent Phosphorus oxychloride Molar ratio POCl3:2-hydroxypyrimidine 1-5:1
Organic amine catalyst Triethylamine (0.6-2 mol/mol) Reaction at 50-120 °C for 5-8 hours
Purification Catalase treatment, filtration, drying Drying at 70-85 °C for 4-6 hours
Yield 94-99% High purity (98-99%)
Bromine utilization efficiency 95-98% Very efficient utilization

This method is noted for its clean reaction profile with almost no smoke or fuming, making it industrially attractive.

Multi-Step Synthesis from Amino-Chloropyridine

Another approach synthesizes 2-bromo-5-chloropyridine (a close structural analog) via:

  • Starting from 2-amino-5-chloropyridine.
  • Diazotization using sodium nitrite in hydrobromic acid solution at 0-10°C.
  • Bromination with bromine under controlled temperature.
  • Neutralization and isolation of the brominated product.
  • Subsequent conversion to the hydrobromide salt by reaction with hydrobromic acid.

This method yields about 93% of the brominated product with high purity and is well-characterized by NMR and melting point data. The process requires careful temperature control to avoid side reactions and ensure selective bromination.

Reaction Mechanism Insights and Optimization

  • Catalysis by Hydrogen Peroxide: Facilitates selective bromination at the 5-position of pyridine rings by generating reactive bromine species in situ.
  • Use of Phosphorus Oxychloride: Preferred chlorinating agent due to controlled reactivity and reduced fuming compared to phosphorus pentachloride, leading to cleaner reactions and better yields.
  • Organic Amines as Catalysts: Triethylamine and related amines act as bases to neutralize HCl generated during chlorination, improving reaction efficiency.
  • Purification via Catalase Treatment: Catalase decomposes residual hydrogen peroxide, preventing unwanted side reactions during product isolation.

Comparative Analysis of Preparation Methods

Aspect One-Step Synthesis (Patented) Multi-Step Diazotization Route
Starting Materials 2-Hydroxypyrimidine, hydrobromic acid, POCl3 2-Amino-5-chloropyridine, bromine, HBr, NaNO2
Reaction Complexity Simplified, integrated bromination and chlorination Multi-step, requires diazotization and bromination
Yield Up to 99% Around 93%
Purity >98% High, confirmed by NMR
Environmental Impact Low pollution, minimal fuming Requires careful handling of bromine and nitrites
Industrial Suitability High, scalable with efficient bromine utilization Moderate, more steps and reagents needed

Research Findings and Practical Notes

  • The one-step method significantly improves bromine utilization efficiency by over 100% compared to traditional methods, reaching up to 300% in some cases.
  • Reaction temperature and reagent molar ratios critically influence yield and purity; optimal conditions involve moderate temperatures (50-100°C) and controlled reagent stoichiometry.
  • The use of catalase in purification is essential for removing residual oxidants, enhancing product stability.
  • Phosphorus oxychloride is preferred over other chlorinating agents due to lower volatility and better safety profile.
  • The hydrobromide salt form is typically isolated by crystallization from suitable solvents such as methane or other organic solvents.

Summary Table of Key Preparation Parameters and Outcomes

Parameter Example 1 Example 2 Example 3
2-Hydroxypyrimidine (g/mol) 112.1 (1 mol) 112.1 (1 mol) 112.1 (1 mol)
Hydrobromic acid concentration 20% w/w 35% w/w 50% w/w
HBr : 2-Hydroxypyrimidine molar ratio 1:1 2:1 3:1
Hydrogen peroxide concentration 10% w/w 30% w/w 50% w/w
Reaction temperature (bromination) 100 °C 40 °C 30 °C
Reaction time (bromination) 8 h 12 h 14 h
Phosphorus oxychloride (g/mol) 153.3 (1 mol) 191.7 (1.25 mol) 766.7 (5 mol)
Triethylamine (g/mol) 60.7 (0.6 mol) 65.8 (0.65 mol) 202.4 (2 mol)
Reaction temperature (chlorination) 120 °C 80 °C 50 °C
Reaction time (chlorination) 8 h 6 h 5 h
Yield (%) 94.1% 96.2% 99.4%
Purity (%) 98.2% 98.4% 98.9%
Bromine utilization efficiency (%) 98% 96% 95%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary reactivity of 2-(Bromomethyl)-5-chloropyridine hydrobromide stems from its bromomethyl group, which is highly susceptible to nucleophilic substitution reactions .

Alkylation Reactions

The compound readily undergoes alkylation reactions with various nucleophiles:

  • Oxygen nucleophiles: Alcohols and phenols can react to form ethers.

  • Nitrogen nucleophiles: Amines can form secondary or tertiary amines.

  • Sulfur nucleophiles: Thiols can produce thioethers.

Mechanism

The nucleophilic substitution typically proceeds via an SN2 mechanism:

Nu+CH2BrPyClNuCH2PyCl+BrNu^-+CH_2Br-Py-Cl\rightarrow Nu-CH_2-Py-Cl+Br^-

Where Nu represents the nucleophile and Py-Cl represents the 5-chloropyridine moiety.

Halogen Exchange Reactions

This compound can undergo halogen exchange reactions, particularly at the bromomethyl position.

Finkelstein Reaction

The Finkelstein reaction can be employed to exchange the bromine for iodine:

CH2BrPyCl+NaICH2IPyCl+NaBrCH_2Br-Py-Cl+NaI\rightarrow CH_2I-Py-Cl+NaBr

This reaction is typically carried out in acetone, taking advantage of the differential solubility of sodium halides.

Coupling Reactions

The compound can participate in various coupling reactions, serving as an electrophilic partner .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling can be performed using the bromomethyl group:

CH2BrPyCl+RB(OH)2Pd(0)CH2RPyClCH_2Br-Py-Cl+R-B(OH)_2\xrightarrow{Pd(0)}CH_2R-Py-Cl

Where R represents an aryl or alkyl group.

Reduction Reactions

The bromomethyl group can be reduced to form 2-methyl-5-chloropyridine:

CH2BrPyCl+H2Pd/CCH3PyClCH_2Br-Py-Cl+H_2\xrightarrow{Pd/C}CH_3-Py-Cl

This reaction is typically carried out using hydrogen gas and a palladium on carbon catalyst.

Hydrolysis Reactions

Under basic conditions, the bromomethyl group can undergo hydrolysis:

CH2BrPyCl+OHCH2OHPyCl+BrCH_2Br-Py-Cl+OH^-\rightarrow CH_2OH-Py-Cl+Br^-

This reaction produces 2-(hydroxymethyl)-5-chloropyridine.

Reaction with Organometallic Reagents

This compound can react with organometallic compounds such as Grignard reagents:

CH2BrPyCl+RMgXCH2RPyCl+MgBrXCH_2Br-Py-Cl+RMgX\rightarrow CH_2R-Py-Cl+MgBrX

Where R is an alkyl or aryl group and X is a halogen.

Comparative Reactivity

The following table compares the reactivity of different functional groups in this compound:

Functional GroupReactivityCommon Reactions
BromomethylHighNucleophilic substitution, Reduction
Chloro (on ring)ModerateSNAr, Metal-catalyzed coupling
Pyridine ringLowElectrophilic aromatic substitution

Kinetics and Thermodynamics

The rate of nucleophilic substitution at the bromomethyl position is influenced by various factors:

  • Solvent polarity: Polar aprotic solvents generally increase the reaction rate.

  • Nucleophile strength: Stronger nucleophiles react faster.

  • Temperature: Higher temperatures typically accelerate the reaction.

The activation energy for the SN2 reaction at the bromomethyl position is estimated to be in the range of 20-30 kcal/mol, based on similar compounds .

Scientific Research Applications

Chemistry

2-(Bromomethyl)-5-chloropyridine hydrobromide serves as a crucial building block in organic synthesis. It is employed to create various complex organic molecules, including:

  • Heterocycles : Used in the synthesis of nitrogen-containing heterocycles that are essential in pharmaceuticals.
  • Natural Product Analogs : Acts as an intermediate for synthesizing analogs of natural products that may exhibit enhanced biological activity.

Biology

In biological research, this compound is utilized for developing bioactive molecules:

  • Enzyme Inhibitors : It has been investigated for its ability to inhibit specific enzymes, which can be pivotal in drug design.
  • Receptor Modulators : The compound's structural properties allow it to interact with various biological receptors, making it a candidate for therapeutic agents.

Medicine

The pharmaceutical industry recognizes the potential of this compound as an intermediate in drug synthesis:

  • Antiviral Agents : Research indicates its application in developing compounds that target viral infections.
  • Anticancer Agents : Preliminary studies show cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer drug candidate.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16

These results suggest that the compound may disrupt bacterial cell wall synthesis or act as an enzyme inhibitor.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against melanoma cells (A375), indicating its potential role in cancer therapy. Further research is needed to elucidate its exact mechanisms and efficacy in clinical settings.

Case Studies

  • Synthesis of Antiviral Agents : A study explored the use of this compound as an intermediate in synthesizing new antiviral compounds. The resulting derivatives showed promising activity against specific viral targets.
  • Development of Anticancer Drugs : Research demonstrated the cytotoxicity of derivatives synthesized from this compound against various cancer cell lines, paving the way for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of bioactive compounds, where it can modify the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Bromomethyl and Chloro Substituents

(a) 2-(Bromomethyl)-4-chloropyridine (CAS 856850-18-5)
  • Molecular Formula : C₆H₅BrClN
  • Purity : 95%
  • Key Difference : The chloro group is at the 4-position instead of the 5-position. This positional isomerism affects electronic distribution and reactivity in substitution reactions .
(b) 5-(Bromomethyl)-2-chloropyridine (CAS 182924-36-3)
  • Molecular Formula : C₆H₅BrClN
  • Purity : 97%
  • Key Difference : The bromomethyl and chloro groups are swapped (bromomethyl at 5-position, chloro at 2-position). This alters steric hindrance and regioselectivity in cross-coupling reactions .
(c) 2-(Bromomethyl)-5-chloro-3-fluoropyridine Hydrobromide (CAS Not Specified)
  • Molecular Formula : C₆H₅Br₂ClFN (inferred from )
  • Purity : 95%

Hydrobromide Salts of Bromomethyl-Substituted Heterocycles

(a) 2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS 1956322-40-9)
  • Molecular Formula : C₇H₉Br₂N
  • Molecular Weight : 266.96 g/mol
  • Hazard Profile : Less severe than the target compound (GHS Category 2/3 for skin/eye irritation and respiratory toxicity) .
  • Key Difference : A methyl group replaces the chloro substituent , reducing polarity and altering metabolic pathways in biological applications .
(b) 2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide (CAS 934570-40-8)
  • Molecular Formula : C₉H₁₀Br₂N₂
  • Molecular Weight : 305.99 g/mol
  • Key Difference: The benzimidazole core (vs.

Non-Hydrobromide Precursors

(a) 2-Bromomethyl-5-chloropyridine (CAS 605681-01-4)
  • Molecular Formula : C₆H₅BrClN
  • Molecular Weight : 206.47 g/mol
  • Key Difference : Lacks the hydrobromide counterion, making it more volatile but less stable in aqueous environments .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Difference
2-(Bromomethyl)-5-chloropyridine HBr 1646152-49-9 C₆H₆Br₂ClN 287.38 96% Reference Compound
2-(Bromomethyl)-4-chloropyridine 856850-18-5 C₆H₅BrClN 206.47 95% Chloro at 4-position
2-(Bromomethyl)-5-chloro-3-fluoro HBr N/A C₆H₅Br₂ClFN ~305.4 (estimated) 95% Additional 3-fluoro substituent
2-(Bromomethyl)-4-methylpyridine HBr 1956322-40-9 C₇H₉Br₂N 266.96 95% Methyl vs. chloro substituent
2-Bromomethyl-5-chloropyridine 605681-01-4 C₆H₅BrClN 206.47 N/A No hydrobromide counterion

Biological Activity

2-(Bromomethyl)-5-chloropyridine hydrobromide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromomethyl and chloropyridine groups, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H6BrClN
  • CAS Number : 1646152-49-9
  • Molecular Weight : 215.48 g/mol

This compound features a bromomethyl group attached to the pyridine ring, which is known to enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, although the exact mechanism remains to be elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against melanoma (A375) and breast cancer (MCF-7) cell lines. The compound induced apoptosis in these cells, likely through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
A375 (Melanoma)10
MCF-7 (Breast Cancer)15

The mechanism of action appears to involve oxidative stress induction, which is a common pathway for many anticancer agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as a non-nucleoside inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species Generation : Its structure allows for interactions that lead to increased ROS levels, contributing to cellular stress and apoptosis.
  • Cell Membrane Interaction : The bromomethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pyridine derivatives, including this compound. They evaluated their antimicrobial and anticancer properties through high-throughput screening methods. The study highlighted the compound's promising activity against resistant bacterial strains and its selective toxicity towards cancer cells compared to normal cells.

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-5-chloropyridine hydrobromide, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves halogenation of methyl-substituted pyridine precursors. For example, 5-chloro-2-methylpyridine can be brominated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Post-reaction, hydrobromide salt formation is achieved via HBr treatment. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of NBS to substrate) and reaction time (typically 6–12 hours at 60–80°C). Purification via recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromomethyl (-CH₂Br) and chloro-substituted pyridine signals. For example, the bromomethyl proton typically appears as a singlet at δ 4.5–4.8 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.93 for C₆H₆BrClN·HBr) and fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemical uncertainties in bromine substitution, particularly when competing positions exist .

Q. How can researchers mitigate instability during storage or handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (Ar/N₂) at 2–8°C. Desiccants like silica gel should be used in storage containers. For handling, work under anhydrous conditions (e.g., glovebox) to prevent hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving the bromomethyl group?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For SN2 reactions:
  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Catalytic additives like tetrabutylammonium iodide (TBAI) enhance reactivity with bulky nucleophiles (e.g., arylthiols).
  • Computational modeling (DFT) predicts reactive sites; for example, the bromomethyl group’s electrophilicity is amplified by the electron-withdrawing Cl substituent at the 5-position .

Q. How do computational studies explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the bromomethyl group’s LUMO energy (-1.8 eV) facilitates oxidative addition with Pd(0) catalysts in Suzuki-Miyaura couplings. Key parameters:
  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
  • Base : Cs₂CO₃ (2.5 equiv) in THF/H₂O (3:1) at 80°C.
  • Byproducts : Traces of dehalogenated products (e.g., 5-chloro-2-methylpyridine) are minimized by optimizing ligand-to-metal ratios .

Q. What are the challenges in synthesizing deuterated analogs for mechanistic studies?

  • Methodological Answer : Deuterium incorporation at the bromomethyl position requires:
  • Deuterated Reagents : Use D₂O or NaBD₄ in H/D exchange reactions.
  • Isotopic Purity : Monitor via LC-MS (deuterated analogs show m/z +2 shifts).
  • Side Reactions : Competing elimination (e.g., formation of 5-chloropyridine) is suppressed by maintaining pH < 7 during deuteration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-chloropyridine hydrobromide
Reactant of Route 2
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2-(Bromomethyl)-5-chloropyridine hydrobromide

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